molecular formula C13H18ClN B13467509 1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride

1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1'-cyclobutane] hydrochloride

Cat. No.: B13467509
M. Wt: 223.74 g/mol
InChI Key: ORITUZRZLCYKTQ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride: is a chemical compound with a unique spirocyclic structure. This compound is characterized by a benzazepine ring fused to a cyclobutane ring, making it an interesting subject for chemical and pharmaceutical research. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the oxidation of 1,2,4,5-tetrahydrospiro[3H-2-benzazepine-3,1’-cycloalkanes] using potassium permanganate (KMnO4) under phase-transfer conditions . This reaction yields the corresponding substituted cyclic imines in high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The hydrochloride salt is typically formed by reacting the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrahydrospiro[2-benzazepine-3,1’-cyclobutane] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

spiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-2-5-12-10-14-13(7-3-8-13)9-6-11(12)4-1;/h1-2,4-5,14H,3,6-10H2;1H

InChI Key

ORITUZRZLCYKTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCC3=CC=CC=C3CN2.Cl

Origin of Product

United States

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